molecular formula C21H22FN3O4S2 B2995020 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 851807-23-3

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2995020
CAS No.: 851807-23-3
M. Wt: 463.54
InChI Key: RWCDTMSURYJKGK-UHFFFAOYSA-N
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Description

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a methanone derivative featuring:

  • A 4,5-dihydro-1H-imidazole core substituted with a 2-fluorobenzylthio group at position 2.
  • A 4-(morpholinosulfonyl)phenyl group linked to the methanone moiety.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S2/c22-19-4-2-1-3-17(19)15-30-21-23-9-10-25(21)20(26)16-5-7-18(8-6-16)31(27,28)24-11-13-29-14-12-24/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCDTMSURYJKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features, including an imidazole ring and a fluorobenzyl group, suggest that it may interact with various biological targets, making it a candidate for drug development.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Imidazole Ring : Known for its biological activity, particularly in enzyme inhibition and receptor interaction.
  • Fluorobenzyl Group : Enhances lipophilicity, potentially improving cellular uptake.
  • Morpholinosulfonyl Group : May contribute to the compound's pharmacological properties.

The biological activity of this compound is hypothesized to arise from its interaction with specific enzymes or receptors. The imidazole ring can coordinate with metal ions or heme groups, while the thioether and sulfonamide functionalities may enhance binding affinity and specificity. This mechanism suggests potential applications in treating diseases where enzyme modulation is beneficial.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Properties : Effective against various bacterial and fungal strains.
  • Anticancer Activity : Potential to inhibit the growth of human cancer cell lines such as HepG2 and MDA-MB-231.
  • Enzyme Inhibition : Ability to modulate the activity of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of imidazole, including those similar to our compound, showed significant antimicrobial effects against strains like E. coli and K. pneumoniae, with MIC values ranging from 6.25 μg/mL to 30 μg/mL .
  • Anticancer Studies :
    • Compounds structurally related to this compound were tested for cytotoxicity against cancer cell lines. Results indicated notable inhibition of cell proliferation, suggesting a promising avenue for therapeutic development .
  • Enzyme Inhibition :
    • Research highlighted the potential of imidazole derivatives to act as inhibitors for various enzymes implicated in disease processes. The specific interactions of our compound with target enzymes remain to be fully elucidated but are supported by preliminary data showing enzyme modulation .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesNotable Activities
2-MethylimidazoleImidazole ringAntimicrobial
Benzothiazole derivativesThiazole ringAnticancer
ThiazolidinedionesThiazolidine ringAntidiabetic

Comparison with Similar Compounds

Key Observations:
  • Fluorinated Aryl Groups: The 2-fluorobenzylthio group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like benzylthio-substituted imidazoles .
  • Synthetic Complexity : The target compound likely requires specialized steps for sulfonamide coupling, similar to procedures in .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Bioactivity and Properties Based on Structural Analogs
Compound logP (Predicted) Molecular Weight Potential Bioactivity Mechanism Insights Reference
Target Compound ~2.8 ~500.5 Antiproliferative, kinase inhibition Fluorine enhances lipophilicity; morpholinosulfonyl aids solubility
(2-Aryl-imidazol-4-yl)methanones 3.1–3.5 400–450 Antiproliferative (IC50: 2.5–10 µM) Aryl groups interact with hydrophobic kinase pockets
Triazole-thioether derivatives 2.5–3.0 450–520 Antifungal (MIC: 5–20 µg/mL) Sulfonyl and thioether groups disrupt fungal membranes
Difluorophenyl-imidazoles 2.9–3.2 300–350 Anti-inflammatory (COX-2 inhibition) Fluorine stabilizes aryl-protein interactions
Key Findings:

Fluorine Impact: Fluorinated analogs consistently show improved potency over non-fluorinated versions. For example, 2-fluorobenzylthio likely boosts target affinity compared to benzylthio in imidazole derivatives .

Sulfonamide Role: The morpholinosulfonyl group may confer better aqueous solubility than phenylsulfonyl groups, as seen in triazole derivatives .

Synergistic Effects : The combination of fluorinated thioether and sulfonamide in the target compound could balance lipophilicity and solubility, optimizing pharmacokinetics.

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